molecular formula C21H16Cl2N2O5S B5168972 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide

Cat. No.: B5168972
M. Wt: 479.3 g/mol
InChI Key: QXHQEDQVXOPCAH-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide typically involves multiple steps. One common method includes the reaction of 3,5-dichloroaniline with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N’- (1,3-benzodioxol-5-yl)-N,N-dimethylsulfamide
  • N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O5S/c22-14-8-15(23)10-17(9-14)25(31(27,28)18-4-2-1-3-5-18)12-21(26)24-16-6-7-19-20(11-16)30-13-29-19/h1-11H,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHQEDQVXOPCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN(C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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